molecular formula C10H13NO3 B8783337 Ethyl 2-(2-cyclopropyloxazol-4-yl)acetate

Ethyl 2-(2-cyclopropyloxazol-4-yl)acetate

Cat. No.: B8783337
M. Wt: 195.21 g/mol
InChI Key: SPNLECOUFSFGRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-cyclopropyloxazol-4-yl)acetate is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

ethyl 2-(2-cyclopropyl-1,3-oxazol-4-yl)acetate

InChI

InChI=1S/C10H13NO3/c1-2-13-9(12)5-8-6-14-10(11-8)7-3-4-7/h6-7H,2-5H2,1H3

InChI Key

SPNLECOUFSFGRD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=COC(=N1)C2CC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of cyclopropanecarboxamide (3.5 g, 41.46 mmol) in toluene and 1,4-dioxane (50 mL, 1:1) was added ethyl 4-chloro-3-oxobutanoate (20.0 g, 121.95 mmol). The mixture was heated to 100° C. for 18 h, then was diluted with water and extracted with ethyl acetate. The organic layer was dried and concentrated under reduced pressure. The crude material was purified via column chromatography on 100-200 mesh silica (20% ethyl acetate in petroleum ether) to afford ethyl 2-(2-cyclopropyloxazol-4-yl)acetate (3.5 g). MS (ES+APCI) 196.1; LCMS retention time: 4.029 min (Method Q1).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Ethyl 4-chloroacetoacetate (20.0 g, 122.0 mmol) was added to cyclopropanecarboxamide (3.52 g, 41.5 mmol) in toluene (100 mL) and 1,4-dioxane (100 mL). The mixture was refluxed at 120° C. for 17 hours then evaporated in vacuo. The crude solid was purified by silica gel column chromatography eluting with 80:20 petroleum ether: EtOAc to afford the title compound as a white solid (50%, 4.00 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
3.52 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
50%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.